molecular formula C19H33ClN2O3 B4408513 1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Cat. No. B4408513
M. Wt: 372.9 g/mol
InChI Key: UHCVJFVUXSDLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, also known as BRL-15572, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a selective antagonist of the 5-HT1B receptor, which is a subtype of serotonin receptor that is involved in a variety of physiological processes.

Mechanism of Action

1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride acts as a selective antagonist of the 5-HT1B receptor, which is a subtype of serotonin receptor that is involved in the regulation of pain, mood, and other physiological processes. By blocking the activity of this receptor, this compound is able to reduce the symptoms of migraine headaches.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce inflammation and modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have a high degree of selectivity for the 5-HT1B receptor, which may reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride in lab experiments is its high degree of selectivity for the 5-HT1B receptor, which allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on 1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, including further studies of its efficacy and safety in the treatment of migraine headaches. Additionally, this compound may have potential applications in the treatment of other disorders that involve the 5-HT1B receptor, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of migraine headaches. This compound has been shown to be effective in reducing migraine pain and associated symptoms in animal models, and clinical trials in humans are currently underway.

properties

IUPAC Name

1-[2-[2-(3-butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.ClH/c1-3-4-13-23-18-6-5-7-19(17-18)24-16-15-22-14-12-21-10-8-20(2)9-11-21;/h5-7,17H,3-4,8-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVJFVUXSDLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCCOCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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